
6-Dodecenedioic acid, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecenedioic acid, (E)-, is an unsaturated dicarboxylic acid with the molecular formula C12H20O4. This compound is characterized by the presence of a double bond in the E-configuration, which means the substituents on either side of the double bond are on opposite sides. This structural feature imparts unique chemical properties to the compound, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecenedioic acid, (E)-, typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the ozonolysis of oleic acid, followed by oxidative cleavage to yield the desired dicarboxylic acid. The reaction conditions often include the use of ozone (O3) and hydrogen peroxide (H2O2) as oxidizing agents, with the process being carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, 6-Dodecenedioic acid, (E)-, can be produced through biotechnological processes involving the fermentation of renewable feedstocks. Microorganisms such as Candida tropicalis are employed to convert alkanes or fatty acids into the corresponding dicarboxylic acids. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Dodecenedioic acid, (E)-, undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Ozone (O3), hydrogen peroxide (H2O2), and catalysts like osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and acid chlorides in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
Scientific Research Applications
6-Dodecenedioic acid, (E)-, finds applications in various fields:
Chemistry: Used as a building block for the synthesis of polymers and specialty chemicals.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, which are used in engineering plastics and fibers.
Mechanism of Action
The mechanism of action of 6-Dodecenedioic acid, (E)-, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid desaturases and elongases, leading to the formation of bioactive metabolites. These metabolites can modulate lipid signaling pathways, influencing processes like inflammation and energy homeostasis.
Comparison with Similar Compounds
Dodecanedioic acid: A saturated dicarboxylic acid with similar applications but lacks the double bond.
Sebacic acid: Another dicarboxylic acid used in polymer production, with a shorter carbon chain.
Adipic acid: A widely used dicarboxylic acid in the production of nylon, with a different carbon chain length.
Uniqueness: 6-Dodecenedioic acid, (E)-, is unique due to its unsaturated nature and the presence of the E-configuration double bond. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications where other dicarboxylic acids may not be suitable.
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(E)-dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16)/b2-1+ |
InChI Key |
YSZHWEFMJGSGMS-OWOJBTEDSA-N |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/CCCCC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC=CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


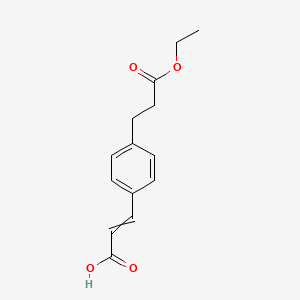
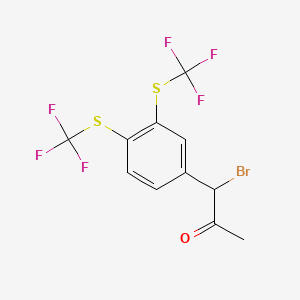

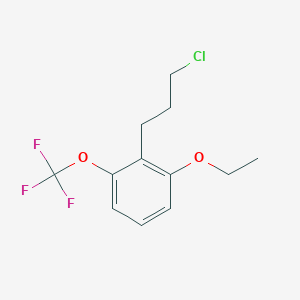
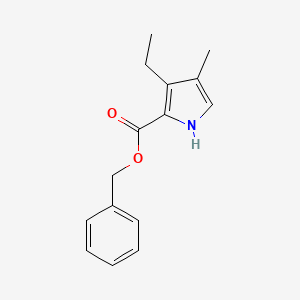

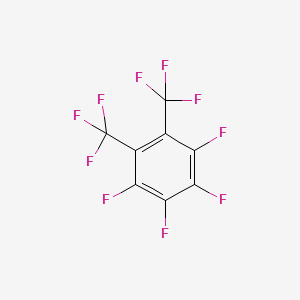
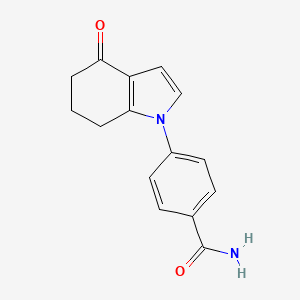

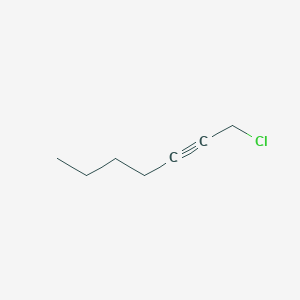
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)
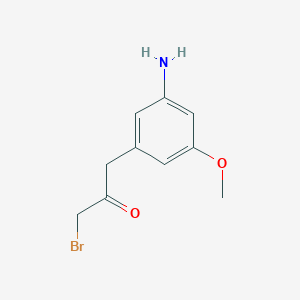
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
